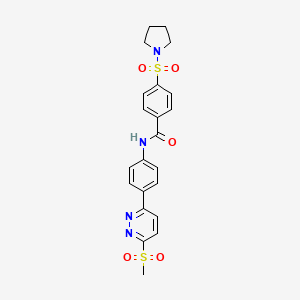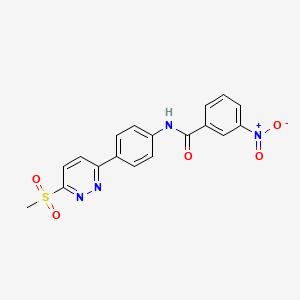
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MN-64, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. MN-64 has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation pathways.
Wirkmechanismus
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide exerts its anti-cancer effects by targeting specific enzymes involved in the PI3K/Akt/mTOR pathway. Specifically, this compound inhibits the activity of PI3K and mTOR, which are key enzymes involved in this pathway. By inhibiting these enzymes, this compound disrupts the signaling pathway that is critical for cancer cell survival and proliferation. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the activity of PI3K and mTOR, which are enzymes involved in cell proliferation and survival. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied and has been shown to have potent anti-cancer effects in vitro and in vivo. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has limited selectivity, which means that it may inhibit other enzymes besides PI3K and mTOR.
Zukünftige Richtungen
There are several future directions for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide research. One area of interest is to develop more potent and selective inhibitors of PI3K and mTOR. Another direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo. Finally, it will be important to investigate the potential side effects of this compound and to develop strategies to minimize these effects.
Wissenschaftliche Forschungsanwendungen
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to inhibit the activity of enzymes involved in the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-10-9-16(20-21-17)12-5-7-14(8-6-12)19-18(23)13-3-2-4-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJIEVNVPSJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



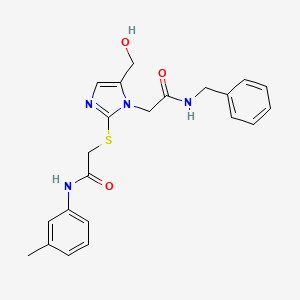
![2-[2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B3304502.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B3304507.png)
![4-[({[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzamide](/img/structure/B3304511.png)
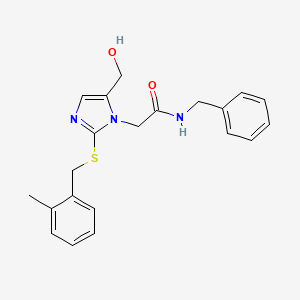

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304521.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304526.png)
![4-({[(5-(hydroxymethyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-imidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B3304533.png)
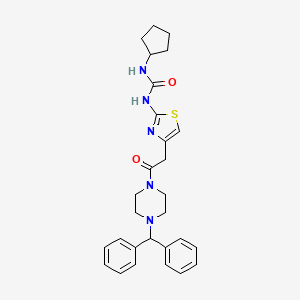
![5-methyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3304550.png)
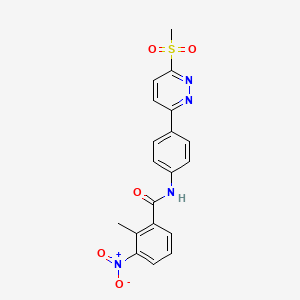
![4-tert-butyl-N-{4-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B3304592.png)
